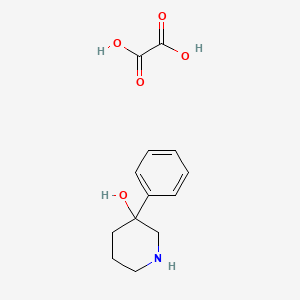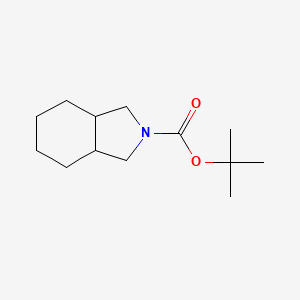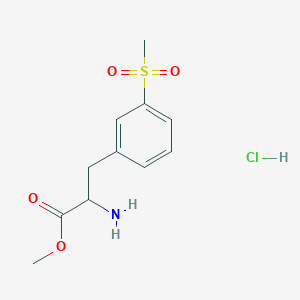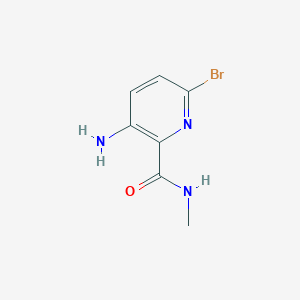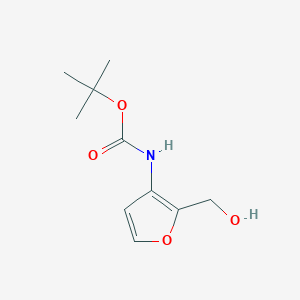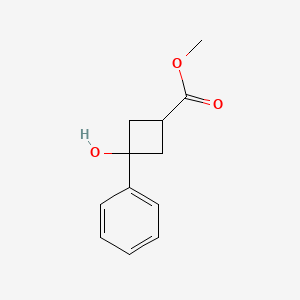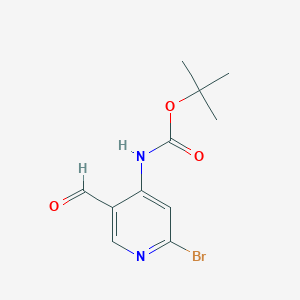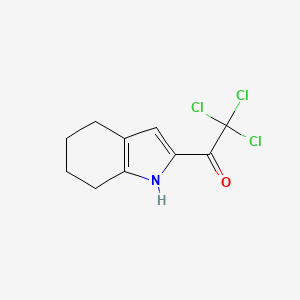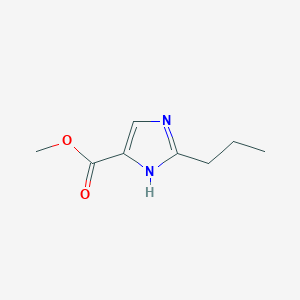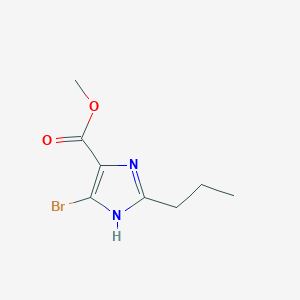![molecular formula C9H9BrN2 B8045195 3-Bromo-8-ethylimidazo[1,2-a]pyridine](/img/structure/B8045195.png)
3-Bromo-8-ethylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-8-ethylimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom at the third position and an ethyl group at the eighth position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
-
Bromination of 8-ethylimidazo[1,2-a]pyridine
Starting Material: 8-ethylimidazo[1,2-a]pyridine.
Reagent: Bromine or N-bromosuccinimide (NBS).
Solvent: Acetic acid or dichloromethane.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the third position.
-
Cyclization Reactions
Starting Material: 2-aminopyridine and 1,3-dibromo-2-propanone.
Reagent: Base such as potassium carbonate.
Solvent: Dimethylformamide (DMF).
Conditions: The reaction mixture is heated to promote cyclization, forming the imidazo[1,2-a]pyridine ring system with bromine at the third position.
Industrial Production Methods
Industrial production of 3-bromo-8-ethylimidazo[1,2-a]pyridine typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
化学反应分析
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom at the third position can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The ethyl group at the eighth position can undergo electrophilic substitution reactions, introducing various functional groups.
-
Oxidation and Reduction Reactions
Oxidation: The ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
Substitution Products: 3-amino-8-ethylimidazo[1,2-a]pyridine, 3-thio-8-ethylimidazo[1,2-a]pyridine.
Oxidation Products: 3-bromo-8-formylimidazo[1,2-a]pyridine, 3-bromo-8-carboxyimidazo[1,2-a]pyridine.
Reduction Products: Dihydro-3-bromo-8-ethylimidazo[1,2-a]pyridine.
科学研究应用
Chemistry
3-Bromo-8-ethylimidazo[1,2-a]pyridine is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It serves as a core structure in the development of new drugs targeting various biological pathways.
Medicine
Medicinal chemists explore this compound derivatives for their potential therapeutic effects. These derivatives are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is
属性
IUPAC Name |
3-bromo-8-ethylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-7-4-3-5-12-8(10)6-11-9(7)12/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVQQBLRSDMTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CN2C1=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8045115.png)
